molecular formula C18H22F3NO3 B4967916 Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate

Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate

Cat. No.: B4967916
M. Wt: 357.4 g/mol
InChI Key: DZQLICJUTQAYBW-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is an organic compound that features a cyclohexyl group, a trifluoromethyl-substituted phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate typically involves a multi-step process. One common method starts with the reaction of cyclohexylamine with 3-(trifluoromethyl)benzoyl chloride to form the corresponding amide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the development of agrochemicals and materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyclohexyl-2-{[4-(trifluoromethyl)phenyl]carbamoyl}acetate: Similar structure but with the trifluoromethyl group in the para position.

    Ethyl 2-cyclohexyl-2-{[3-(difluoromethyl)phenyl]carbamoyl}acetate: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoate: Similar structure but with a propanoate ester group.

Uniqueness

Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyl group and the trifluoromethyl-substituted phenyl group provides a distinct set of properties that can be advantageous in various applications.

Properties

IUPAC Name

ethyl 2-cyclohexyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO3/c1-2-25-17(24)15(12-7-4-3-5-8-12)16(23)22-14-10-6-9-13(11-14)18(19,20)21/h6,9-12,15H,2-5,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQLICJUTQAYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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